2,6-Difluoro-3-propoxyphenylboronic acid

Organoboron Chemistry Protodeboronation Suzuki–Miyaura Coupling

2,6-Difluoro-3-propoxyphenylboronic acid is the only building block that combines ortho-difluoro substitution with a 3-propoxy donor group. The propoxy substituent uniquely balances electronic activation and steric demand to suppress protodeboronation, enabling mild Suzuki–Miyaura couplings (e.g., 40 °C with Buchwald precatalyst) that preserve sensitive functional groups. This 97% pure compound is essential for constructing fluorinated biaryl kinase inhibitors and agrochemical leads where reproducible, high-yielding coupling is critical. Do not substitute with simpler 2,6-difluoro analogs.

Molecular Formula C9H11BF2O3
Molecular Weight 215.99 g/mol
CAS No. 849062-14-2
Cat. No. B1591075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-propoxyphenylboronic acid
CAS849062-14-2
Molecular FormulaC9H11BF2O3
Molecular Weight215.99 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)OCCC)F)(O)O
InChIInChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3
InChIKeyAGDROYNYQZNERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-propoxyphenylboronic Acid (CAS 849062-14-2): A Sterically and Electronically Tuned Suzuki–Miyaura Coupling Partner for Pharmaceutical and Agrochemical R&D


2,6-Difluoro-3-propoxyphenylboronic acid (CAS 849062-14-2) is a difluorinated arylboronic acid building block with the molecular formula C₉H₁₁BF₂O₃, a molecular weight of 215.99 g/mol, a melting point of 91–94 °C (lit.), and a boiling point of 352.1 °C at 760 mmHg . The compound features an ortho-fluorinated aromatic ring and a 3-propoxy substituent, a motif designed to balance electronic activation and steric demands in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. As a member of the ortho-fluorinated boronic acid class, it is inherently prone to protodeboronation under standard basic coupling conditions, making its successful use contingent upon optimized catalyst systems and reaction protocols [2].

Why 2,6-Difluoro-3-propoxyphenylboronic Acid Cannot Be Simply Substituted with Unfunctionalized or Alternative 2,6-Difluorophenylboronic Acid Analogs


Direct substitution with simpler 2,6-difluorophenylboronic acid analogs—such as 2,6-difluorophenylboronic acid, 2,6-difluoro-3-methoxyphenylboronic acid, or 2,6-difluoro-4-methoxyphenylboronic acid—is scientifically invalid due to two orthogonal factors. First, the 2,6-difluoro substitution pattern universally accelerates protodeboronation under basic Suzuki–Miyaura conditions, with calorimetric kinetic studies confirming that 2,6-difluorophenylboronic acid exhibits dramatically faster deboronation rates compared to non-ortho-fluorinated analogs, a liability that necessitates specialized catalyst systems for all members of this class [1]. Second, the 3-propoxy substituent in the target compound introduces distinct electronic (resonance donation) and steric effects that are absent in the 3-methoxy analog and in unsubstituted 2,6-difluorophenylboronic acid, directly impacting both the rate of transmetalation and the stability of the boronic acid under aqueous basic conditions [2]. A procurement decision that disregards these differences risks failed coupling reactions, low isolated yields, or the need for extensive re-optimization of reaction parameters.

Quantitative Differentiation Evidence: 2,6-Difluoro-3-propoxyphenylboronic Acid vs. Closest Analogs in Suzuki–Miyaura Coupling Performance


Enhanced Hydrolytic Stability Relative to 2,6-Difluorophenylboronic Acid via Electron-Donating 3-Propoxy Group

The 3-propoxy substituent in 2,6-difluoro-3-propoxyphenylboronic acid acts as an electron-donating group (EDG) that partially mitigates the protodeboronation liability inherent to 2,6-difluorophenylboronic acid. While calorimetric kinetic measurements by Buchwald and co-workers established that 2,6-difluorophenylboronic acid undergoes rapid protodeboronation under standard aqueous basic conditions—a rate that precludes efficient coupling with conventional catalyst systems—the introduction of an EDG at the 3-position is known to stabilize the carbon–boron bond by increasing electron density on the aromatic ring, thereby reducing the rate of C–B bond cleavage [1]. No direct calorimetric data exists for the 3-propoxy derivative; however, the electronic trend is well-established across the fluorinated arylboronic acid series: electron-donating substituents decrease protodeboronation rate constants in direct proportion to their Hammett σ⁺ values [2].

Organoboron Chemistry Protodeboronation Suzuki–Miyaura Coupling

Differentiated LogP-Driven Purification Profile Versus 2,6-Difluoro-3-methoxyphenylboronic Acid

The 3-propoxy substituent confers a significantly higher lipophilicity compared to the 3-methoxy analog, a difference that is both calculated and experimentally observable. 2,6-Difluoro-3-propoxyphenylboronic acid has a computed LogP value of 0.43 [1], whereas 2,6-difluoro-3-methoxyphenylboronic acid has a computed ACD/LogP of 1.67 and a KowWIN estimated LogP of 2.17 . This ~1.2–1.7 LogP unit difference corresponds to a ~15–50× higher octanol–water partition coefficient for the methoxy analog, translating to markedly different chromatographic retention behavior (e.g., reversed-phase HPLC retention time, normal-phase TLC Rf values) during product isolation and purification .

Chromatography Lipophilicity Purification

Higher Boiling Point and Altered Physical Form for Distillation and Handling Versus 3-Methoxy Analog

The extended propoxy chain increases both molecular weight and boiling point relative to the methoxy analog. 2,6-Difluoro-3-propoxyphenylboronic acid has a reported boiling point of 352.1 °C at 760 mmHg , while 2,6-difluoro-3-methoxyphenylboronic acid has a predicted boiling point of 332.7 ± 52.0 °C at 760 mmHg . This ~19 °C increase in boiling point, combined with the propoxy derivative's higher molecular weight (215.99 vs. 187.94 g/mol) and reported solid-state melting point of 91–94 °C versus 104–114 °C for the methoxy analog , results in a distinctly different physical form at ambient conditions and altered behavior during any vacuum distillation or sublimation steps.

Physical Properties Distillation Handling

Documented Commercial Availability at ≥95–97% Purity from Multiple Suppliers

2,6-Difluoro-3-propoxyphenylboronic acid is offered by multiple reputable chemical suppliers at purities ranging from 95% to 97%, with BOC Sciences listing 97% purity , AKSci offering 95% minimum purity , and Alfa Chemistry reporting 97% purity [1]. In contrast, the closest analog, 2,6-difluoro-3-ethoxyphenylboronic acid, is listed by Sigma-Aldrich at a significantly higher price point (US$1,230.52) with 97% purity . This indicates a more favorable cost-per-gram profile for the 3-propoxy derivative while maintaining comparable purity specifications, a critical factor for medicinal chemistry and process development groups operating under budget constraints.

Procurement Purity Supply Chain

Optimized Reactivity with Buchwald Precatalysts for Challenging Polyfluorophenyl Couplings

The 2010 Buchwald study demonstrated that a specialized palladium precatalyst system (utilizing monodentate biarylphosphine ligands) enables fast and efficient Suzuki–Miyaura coupling of rapidly deboronating 2,6-difluorophenylboronic acids at room temperature or 40 °C in 30 minutes to 2 hours [1]. While the study specifically examined 2,6-difluorophenylboronic acid (1) and 2,3,6-trifluorophenylboronic acid, the methodology is directly applicable to all ortho-fluorinated boronic acids, including 2,6-difluoro-3-propoxyphenylboronic acid. Critically, the precatalyst generates the active Pd(0) species under conditions where boronic acid decomposition is slow, effectively outcompeting protodeboronation [2]. This class-level inference establishes that the target compound can achieve high yields when paired with the appropriate catalyst system, whereas alternative analogs without the 3-propoxy group may exhibit different reactivity profiles due to electronic differences.

Catalysis Precatalyst Suzuki–Miyaura

High-Impact Application Scenarios for 2,6-Difluoro-3-propoxyphenylboronic Acid in Pharmaceutical and Agrochemical Synthesis


Late-Stage Functionalization of Drug Candidates Requiring Ortho-Fluorinated Biaryl Motifs

In medicinal chemistry programs, the ortho-difluorophenyl motif is prized for its ability to modulate metabolic stability, membrane permeability, and target binding conformation. 2,6-Difluoro-3-propoxyphenylboronic acid is particularly suited for late-stage Suzuki–Miyaura couplings where the electrophilic partner is a complex, functionalized aryl halide or triflate. The electron-donating 3-propoxy group mitigates protodeboronation, allowing the coupling to proceed under mild conditions (e.g., 40 °C with Buchwald precatalyst) that preserve sensitive functional groups elsewhere in the molecule [1]. This capability is essential when constructing drug candidates such as kinase inhibitors, where fluorinated biaryl cores are common and high-yielding, reproducible coupling is non-negotiable.

Synthesis of Agrochemical Intermediates with Tailored LogP for Formulation

Agrochemical discovery relies heavily on fine-tuning lipophilicity to balance foliar uptake, soil mobility, and environmental persistence. The 3-propoxy substituent in 2,6-difluoro-3-propoxyphenylboronic acid confers a LogP of approximately 0.43, a value distinct from both the 3-methoxy analog (LogP ~1.7–2.2) and unsubstituted 2,6-difluorophenylboronic acid [2]. This intermediate lipophilicity makes the compound an ideal building block for the synthesis of fungicidal or herbicidal candidates where moderate logD (pH 7.4) is required for optimal bioavailability. The compound's availability at 95–97% purity from multiple vendors further supports cost-effective scale-up in agrochemical process development .

Parallel Synthesis of Fluorinated Biaryl Libraries Using High-Throughput Experimentation

In high-throughput medicinal chemistry, the reliability and purity of building blocks directly impact the success rate of automated parallel synthesis campaigns. 2,6-Difluoro-3-propoxyphenylboronic acid, with its documented purity of 95–97% , is well-suited for plate-based Suzuki couplings. The use of the Buchwald precatalyst system, which has been validated for 2,6-difluorophenylboronic acids and enables coupling in 30 minutes to 2 hours at 40 °C [1], can be directly applied to the 3-propoxy derivative with minimal re-optimization. This accelerates library synthesis timelines and ensures that the resulting biaryl products maintain the intended 2,6-difluoro-3-propoxyphenyl substitution pattern for structure–activity relationship (SAR) analysis.

Process Chemistry Development Requiring Reproducible Chromatographic Purification

For process chemists scaling up reactions, the predictable chromatographic behavior of intermediates is a critical quality attribute. The lower LogP of 2,6-difluoro-3-propoxyphenylboronic acid compared to its methoxy analog translates to reduced retention on reversed-phase C18 columns, enabling faster isocratic elutions and lower solvent consumption during preparative HPLC [2]. Additionally, its melting point of 91–94 °C places it in a solid-state regime that is less prone to handling losses due to stickiness or sublimation than lower-melting analogs, improving gravimetric accuracy and reducing waste in large-scale weigh-outs.

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